Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of benzimidazole derivatives with high yield and efficiency .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine, iodine, and trifluoromethyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4,6-Dichloro-2-(trifluoromethyl)benzimidazole: A similar compound with chlorine substituents instead of iodine.
2-Mercapto benzimidazole: Known for its antimicrobial and antioxidant properties.
Uniqueness
Benzimidazole, 4-chloro-6-iodo-2-(trifluoromethyl)- is unique due to the presence of iodine and trifluoromethyl groups, which can enhance its biological activity and chemical reactivity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to other benzimidazole derivatives .
Properties
CAS No. |
89427-00-9 |
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Molecular Formula |
C8H3ClF3IN2 |
Molecular Weight |
346.47 g/mol |
IUPAC Name |
4-chloro-6-iodo-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3IN2/c9-4-1-3(13)2-5-6(4)15-7(14-5)8(10,11)12/h1-2H,(H,14,15) |
InChI Key |
NPPLBMXLLSXEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)I |
Origin of Product |
United States |
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